Home > Products > Screening Compounds P50352 > Zoledronate D,L-lysine monohydrate
Zoledronate D,L-lysine monohydrate - 1323976-37-9

Zoledronate D,L-lysine monohydrate

Catalog Number: EVT-10986043
CAS Number: 1323976-37-9
Molecular Formula: C11H26N4O10P2
Molecular Weight: 436.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zoledronate D,L-lysine monohydrate is a compound derived from zoledronic acid, a third-generation bisphosphonate primarily used in the treatment of osteoporosis and tumor-induced hypercalcemia. This compound is characterized by the presence of D,L-lysine, which enhances its solubility and bioavailability. It belongs to the class of small molecules and is classified as both an approved and investigational drug, indicating its potential for various therapeutic applications.

Source

The compound is synthesized from zoledronic acid, which was originally developed by Novartis and has been marketed under the brand names Zometa® and Reclast®. The synthesis of zoledronate D,L-lysine monohydrate aims to improve the pharmacological properties of zoledronic acid by enhancing its solubility and stability in aqueous solutions .

Synthesis Analysis

Methods

The synthesis of zoledronate D,L-lysine monohydrate involves several chemical reactions that typically include the coupling of zoledronic acid with D,L-lysine. Various methods have been explored to optimize this synthesis, focusing on improving yield and purity.

Technical Details:

  1. Reagents: The primary reagents include zoledronic acid and D,L-lysine.
  2. Solvent Systems: Aqueous solutions are often used to facilitate the reaction, with adjustments made to pH to enhance solubility.
  3. Purification: Post-synthesis, purification techniques such as recrystallization or chromatographic methods may be employed to isolate the desired product .
Molecular Structure Analysis

Structure

The molecular formula of zoledronate D,L-lysine monohydrate is C11H26N4O10P2C_{11}H_{26}N_{4}O_{10}P_{2}. Its structure includes a phosphonic acid group that is key to its biological activity as a bisphosphonate.

Data:

  • IUPAC Name: 2,6-diaminohexanoic acid [1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl]phosphonic acid hydrate
  • Molecular Weight: Average 436.295 g/mol
  • CAS Number: 1323976-37-9
  • InChI Key: MLPSARXCSRWMAC-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

Zoledronate D,L-lysine monohydrate undergoes various chemical reactions that are crucial for its therapeutic efficacy. These reactions primarily involve interactions with bone mineral surfaces, where it inhibits osteoclast activity.

Technical Details:

  1. Binding Mechanism: The compound binds to hydroxyapatite in bone, leading to reduced bone resorption.
  2. Pharmacokinetics: Studies indicate that the compound exhibits a high affinity for bone tissue, which enhances its effectiveness in treating conditions like osteoporosis .
Mechanism of Action

Process

The mechanism of action of zoledronate D,L-lysine monohydrate involves the inhibition of osteoclast-mediated bone resorption. This is achieved through several biochemical pathways:

  1. Inhibition of Farnesyl Pyrophosphate Synthase: The compound inhibits this enzyme, disrupting the mevalonate pathway essential for osteoclast function.
  2. Induction of Osteoclast Apoptosis: By interfering with signaling pathways, it promotes programmed cell death in osteoclasts, leading to decreased bone turnover .

Data:

  • Studies show significant reductions in serum markers of bone resorption following administration of bisphosphonates like zoledronate .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pKa Values:
    • Strongest Acidic: 0.66
    • Strongest Basic: 6.67
  • Hydrogen Bonding Capacity:
    • Hydrogen Acceptors: 8
    • Hydrogen Donors: 5
  • Polar Surface Area: 153.11 Ų
  • LogP (octanol-water partition coefficient): -0.93 indicates hydrophilicity .
Applications

Zoledronate D,L-lysine monohydrate has several scientific uses:

  1. Treatment of Osteoporosis: It is effective in increasing bone density and reducing fracture risk in postmenopausal women.
  2. Management of Tumor-Induced Hypercalcemia: The compound helps manage elevated calcium levels associated with certain cancers.
  3. Research Applications: Investigated for potential use in targeted drug delivery systems due to its enhanced solubility profile compared to traditional formulations of zoledronic acid .
Introduction and Research Rationale

Historical Development of Bisphosphonate Formulations

Bisphosphonates represent a cornerstone in managing skeletal disorders due to their potent affinity for hydroxyapatite and antiresorptive activity. The first-generation compounds, developed in the 1960s, were simple analogs of inorganic pyrophosphate (PPi), which inherently inhibited calcium phosphate crystallization but lacked metabolic stability. Early studies established that PPi bound avidly to bone mineral but underwent rapid enzymatic hydrolysis in vivo, limiting its therapeutic utility [1] [5].

The seminal discovery by Fleisch and colleagues that replacing the P-O-P backbone of PPi with P-C-P yielded hydrolytically stable "diphosphonates" (later renamed bisphosphonates) marked the first critical innovation. Clodronate and etidronate emerged as first-generation agents, capable of physicochemical inhibition of mineralization and mild antiresorptive effects. However, their non-nitrogen-containing structures limited potency [1].

Second-generation nitrogen-containing bisphosphonates (e.g., pamidronate, alendronate) were developed through rational side-chain modifications. These agents inhibited farnesyl pyrophosphate synthase (FPPS) in osteoclasts, disrupting prenylation of GTPases and inducing apoptosis. This mechanistic shift enhanced antiresorptive potency by orders of magnitude [1] [2]. Zoledronate, a third-generation heterocyclic imidazole derivative, exhibits the highest known binding affinity to hydroxyapatite (Kd ≈ 10⁻¹¹ M) and FPPS inhibition (IC₅₀ ≈ 4 nM), enabling clinical dosing intervals exceeding one year [1] [2] [6].

Table 1: Evolution of Bisphosphonate Therapeutics

GenerationRepresentative AgentsKey Structural FeaturesPrimary Mechanism
FirstEtidronate, ClodronateSimple alkyl chainsATP analog incorporation
SecondAlendronate, PamidronateAmino-terminated chainsFPPS inhibition (weak)
ThirdZoledronate, RisedronateN-heterocyclic side chainsFPPS inhibition (potent)

Scientific Imperatives for Oral Bioavailability Enhancement of Zoledronate

Despite its clinical superiority, zoledronic acid suffers from negligible oral bioavailability (≤ 0.65%) due to its extreme hydrophilicity (log P ≈ -5.3), high negative charge at intestinal pH, and active efflux by P-glycoprotein transporters. This necessitates intravenous administration, causing treatment burden and limiting prophylactic applications [2] [6].

The gastrointestinal absorption barrier manifests in several dimensions:

  • Physicochemical: The tetra-anionic state at pH 7.4 prevents passive diffusion across enterocytes
  • Biological: Paracellular transport is restricted by molecular weight (> 200 Da) and charge repulsion
  • Pharmacokinetic: Food interactions (divalent cation chelation) further reduce absorption [6]

Overcoming these limitations would enable outpatient regimens for osteoporosis prevention, reduce costs, and expand applications to early-stage metabolic bone diseases. This imperative drives research into advanced delivery systems, including amino acid complexes [6].

Theoretical Foundations of Amino Acid Co-Crystallization Strategies

Co-crystallization modifies active pharmaceutical ingredients (APIs) through supramolecular assembly with pharmaceutically acceptable co-formers without covalent bonding. Amino acids serve as ideal co-formers due to:

  • GRAS status and endogenous metabolic pathways
  • Zwitterionic character enabling ionic and hydrogen bonding
  • Structural diversity in side-chain functionalities [3]

The primary intermolecular interactions facilitating co-crystal formation include:

  • Charge-assisted hydrogen bonds between phosphate/carboxylate groups
  • Heterosynthons (e.g., acid∙∙∙pyridine between zoledronate imidazole and lysine ε-amino group)
  • Van der Waals forces stabilizing hydrophobic domains [3] [7]

L-lysine merits particular attention as a co-former due to its:

  • Dual basicity (α-amino pKa 9.1, ε-amino pKa 10.5) enabling salt formation with bisphosphonate acids
  • Extended alkyl chain providing hydrophobic counterbalance
  • Crystalline hydrate stability reducing hygroscopicity [3] [6]

Zoledronate D,L-Lysine Monohydrate as a Model System for Permeability Optimization

The zoledronate D,L-lysine monohydrate complex represents a rationally engineered system addressing multiple bioavailability barriers simultaneously. The monohydrate crystalline structure (confirmed by PXRD and DSC) incorporates stoichiometric water molecules that stabilize the ionic lattice and modulate dissolution kinetics [6].

Key permeability-enhancing mechanisms include:

  • Ion-pair masking: Protonated lysine amines neutralize zoledronate charges, reducing polarity
  • Amorphous transition: Disruption of crystalline lattice lowers energy barrier for solubilization
  • Carrier-mediated transport: Lysine leverages LAT1 amino acid transporters for cellular uptake [6]

Table 2: Permeability Enhancement Mechanisms in Zoledronate-Lysine Complex

Bioavailability BarrierComplexation StrategyExperimental Evidence
High charge densityIonic pairing with lysineZeta potential shift from -35mV to -8mV
Crystalline rigidityMonohydrate latticePXRD loss of zoledronate crystallinity
Passive diffusion limitLAT1 transporter uptakeCompetitive inhibition by lysine analogs

In vitro Caco-2 models demonstrated 4.74-fold higher apparent permeability (Papp) for the 1:2 zoledronate:lysine-deoxycholate complex versus free drug. Crucially, intra-jejunal administration in rats increased absolute oral bioavailability to 6.76 ± 2.59% (0.548 ± 0.161% for unmodified zoledronate), confirming translatability [6]. The system exemplifies rational design principles for next-generation bone-targeted therapeutics with improved patient-centric administration routes.

Key Advances: The development of Zoledronate D,L-lysine monohydrate leverages 60 years of bisphosphonate research and advanced crystal engineering to overcome fundamental pharmacological limitations. Its design integrates molecular recognition principles with physiological transport mechanisms to enable oral delivery of this potent bone therapeutic [1] [3] [6].

Properties

CAS Number

1323976-37-9

Product Name

Zoledronate D,L-lysine monohydrate

IUPAC Name

2,6-diaminohexanoic acid;(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate

Molecular Formula

C11H26N4O10P2

Molecular Weight

436.29 g/mol

InChI

InChI=1S/C6H14N2O2.C5H10N2O7P2.H2O/c7-4-2-1-3-5(8)6(9)10;8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h5H,1-4,7-8H2,(H,9,10);1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2

InChI Key

MLPSARXCSRWMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.C(CCN)CC(C(=O)O)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.